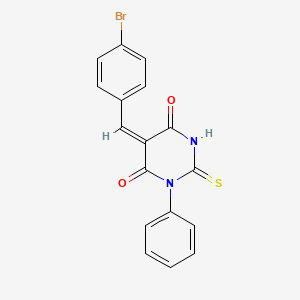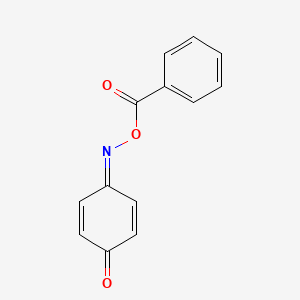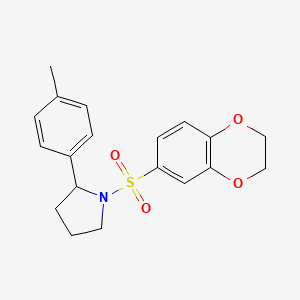
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a heterocyclic organic compound that contains a pyrimidine ring and a thioxo group. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dimethyl sulfoxide. BBP is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its ability to selectively bind to DNA and induce changes in DNA structure and conformation. This results in the inhibition of DNA replication and the induction of apoptosis in cancer cells. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects. It has been shown to selectively bind to DNA, leading to changes in DNA structure and conformation. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to the inhibition of cancer cell growth. Additionally, 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis in cancer cells, leading to the programmed death of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its versatility in scientific research. It can be used as a fluorescent probe for the detection of DNA, as well as a potential treatment for cancer. Additionally, 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a relatively simple compound to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential toxicity. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have cytotoxic effects on certain cell lines, and its use in laboratory experiments should be carefully monitored.
Direcciones Futuras
There are several future directions for the study of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential area of research involves the development of new fluorescent probes based on the structure of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These probes could be used for the detection of other biomolecules, such as proteins and lipids. Another area of research involves the development of new cancer treatments based on the structure of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Researchers could explore the potential of modifying the structure of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to enhance its effectiveness as a cancer treatment. Additionally, the potential toxicity of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could be further studied to better understand its effects on different cell lines.
Métodos De Síntesis
The synthesis of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through several methods, including the reaction of 4-bromobenzaldehyde with thiourea in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide to form 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another method involves the reaction of 4-bromobenzaldehyde with thiourea in ethanol and the subsequent addition of acetic anhydride to form 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research involving 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its use as a fluorescent probe for the detection of DNA. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to selectively bind to DNA and can be used to detect changes in DNA structure and conformation. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-12-8-6-11(7-9-12)10-14-15(21)19-17(23)20(16(14)22)13-4-2-1-3-5-13/h1-10H,(H,19,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVGGPAJCNGCQ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxy-1-naphthyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4956929.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4956943.png)
![N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4956960.png)
![4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)



![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)
![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)